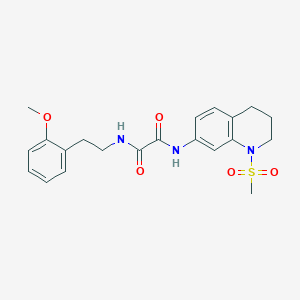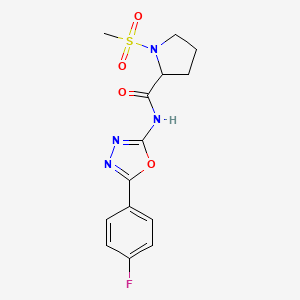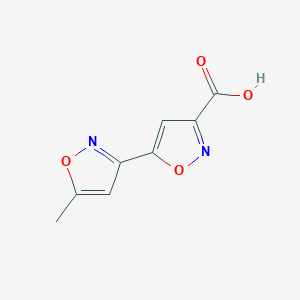
1-ethyl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Ethyl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EFU, and it has been synthesized using different methods. The purpose of
Scientific Research Applications
Hydrogel Formation and Rheology Modification
- Anion Tuning of Hydrogel Properties : The formation of hydrogels using urea derivatives, including variations of the chemical structure of interest, can be influenced significantly by the anion present. The rheological properties and morphology of these hydrogels can be tuned by altering the anionic component, offering a method to modify the physical characteristics of the gels for specific applications (Lloyd & Steed, 2011).
Organic Synthesis Catalysis
- Catalysis in Synthesis of Pyran Derivatives : Urea derivatives play a role in catalyzing the synthesis of functionally diverse pyrano[2,3-c]pyrazole derivatives. This showcases the utility of urea compounds in facilitating multicomponent organic reactions, leading to products with potential pharmacological activities (Li et al., 2017).
Medicinal Chemistry and Drug Design
- Design and Synthesis of Inhibitors : Compounds incorporating urea and pyrazole moieties have been explored for their potential as enzyme inhibitors. Such molecules have shown inhibitory activity against targets like human soluble epoxide hydrolase, suggesting their applicability in designing new therapeutic agents (D'yachenko et al., 2019).
Antifungal Activities
- Fungicidal Activity of Pyrazole Derivatives : Derivatives containing pyrazole and urea groups have demonstrated fungicidal activity against various plant pathogens. These findings highlight the potential of such compounds in agricultural applications to protect crops from fungal diseases (Sun et al., 2017).
Anti-Angiogenic Properties
- Molecular Mechanism of Anti-Angiogenic Compounds : Research on pyrazolyl-urea derivatives, such as GeGe-3, has provided insights into their anti-angiogenic properties. Through functional proteomics, calreticulin has been identified as a principal target, offering a glimpse into the molecular mechanisms by which these compounds exert their biological effects (Morretta et al., 2021).
Environmental and Health Impacts
- Pesticide Metabolite Interactions with Hormones : Studies have also investigated the interactions between metabolites of pesticides (which may include or relate to the chemical ) and hormone levels in humans, highlighting the environmental and health considerations of these compounds (Freire et al., 2021).
Properties
IUPAC Name |
1-ethyl-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4O/c1-2-13-8(17)14-4-6-16-5-3-7(15-16)9(10,11)12/h3,5H,2,4,6H2,1H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHBDDIFHJGKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN1C=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2760763.png)
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide](/img/structure/B2760767.png)

![2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2760769.png)
![8-(4-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2760770.png)





